(4-Cyanophenyl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(4-Cyanophenyl)methyl 2-chloropyridine-3-carboxylate is an organic compound that features a complex structure combining a cyanophenyl group and a chloropyridine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methyl 2-chloropyridine-3-carboxylate typically involves a multi-step process:
Formation of the 2-chloropyridine-3-carboxylate: This can be achieved through the esterification of 2-chloropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.
Introduction of the (4-Cyanophenyl)methyl group: This step involves the reaction of the ester with (4-cyanophenyl)methanol under basic conditions, often using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The cyanophenyl group can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as substituted pyridines.
Oxidation: Products include oxidized derivatives of the cyanophenyl group.
Reduction: Reduced forms of the cyanophenyl group.
Hydrolysis: 2-chloropyridine-3-carboxylic acid and (4-cyanophenyl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (4-Cyanophenyl)methyl 2-chloropyridine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyanophenyl and chloropyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives could act as inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism by which (4-Cyanophenyl)methyl 2-chloropyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can influence the electronic properties of the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloropyridine-3-carboxylate: Lacks the cyanophenyl group, making it less versatile in certain applications.
(4-Cyanophenyl)methyl benzoate: Similar structure but with a benzoate ester instead of a pyridine carboxylate.
2-Chloropyridine-3-carboxylic acid: The acid form of the ester, which can be used in different synthetic routes.
Uniqueness
(4-Cyanophenyl)methyl 2-chloropyridine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a cyanophenyl group and a chloropyridine carboxylate ester allows for diverse chemical transformations and interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of research and industry.
Properties
CAS No. |
454429-51-7 |
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Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
(4-cyanophenyl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-12(2-1-7-17-13)14(18)19-9-11-5-3-10(8-16)4-6-11/h1-7H,9H2 |
InChI Key |
SBWKVDKJQONUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CC=C(C=C2)C#N |
solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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